Phen-DC3 vs. PDS, BRACO-19, TMPyP4, and Clinical G4 Drugs: Systematic Affinity Ranking Across Five G4 Sequences
In a 2024 systematic head-to-head comparison of 11 G4 ligands using FRET-melting, G4-FID, and SPR assays across five classical G4 sequences, PhenDC3 emerged as the most potent binder irrespective of G4 sequence. In contrast, the clinical G4 drugs Quarfloxin, CX-5461, and c-PDS exhibited weak affinity with all G4s studied [1].
| Evidence Dimension | Relative G4-binding affinity ranking across 5 G4 sequences |
|---|---|
| Target Compound Data | Rank 1 (most potent) across all G4 sequences tested |
| Comparator Or Baseline | PDS: strong-medium binding; BRACO-19, TMPyP4, RHPS4: strong-medium binding; Quarfloxin, CX-5461, c-PDS: weak affinity |
| Quantified Difference | PhenDC3 > PDS > PDC-360A/BRACO19/TMPyP4/RHPS4 > Quarfloxin/CX5461/c-PDS (rank order by SPR consensus) |
| Conditions | FRET-melting, G4-FID, and SPR assays; 5 classical G4 sequences; 11 ligands tested |
Why This Matters
This systematic ranking establishes Phen-DC3 as the optimal choice for applications requiring robust G4 engagement, particularly when clinical-stage compounds (Quarfloxin, CX-5461) show insufficient G4 binding.
- [1] Laigre E, Bonnet H, Beauvineau C, et al. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity. ChemBioChem. 2024;e202400210. View Source
